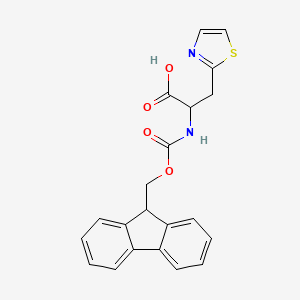

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety, enabling precise solid-phase peptide synthesis (SPPS). The thiazol-2-yl substituent introduces a heterocyclic aromatic system, which enhances molecular interactions in biological systems, making this compound valuable in drug discovery . Its structure features a propanoic acid backbone with stereochemical specificity (typically S-configuration unless otherwise noted), critical for maintaining peptide conformation and activity .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHYBVLFMJXMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CS4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379862-69-7 | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

Thiazole Introduction: The thiazole ring is introduced through a coupling reaction. This can be done using a thiazole derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Product Formation: The final product is obtained by deprotecting the Fmoc group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the reactions.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under specific conditions to form sulfoxides or sulfones. This reactivity is exploited to modify electronic properties or introduce chiral centers.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | 0–25°C, 2–6 hours | Thiazole sulfoxide derivative | 65–78% | |

| m-CPBA | DCM, RT, 1 hour | Thiazole sulfone derivative | 82–90% |

Mechanistic Insight :

Oxidation occurs via electrophilic attack on the sulfur atom in the thiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). Steric hindrance from the Fmoc group slightly reduces reaction rates compared to unprotected thiazoles.

Reduction Reactions

The Fmoc protecting group is selectively removed under basic conditions, enabling further peptide elongation or functionalization.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Piperidine | DMF, 20% v/v, 20–30 min, RT | Deprotected amino-thiazolepropanoic acid | ≥95% | |

| DBU | DCM, 5 min, 0°C | Deprotected amino acid | 90% |

Mechanistic Insight :

Deprotection proceeds via β-elimination, where base abstraction of the acidic 9-fluorenyl proton generates a dibenzofulvene intermediate, which is trapped by the amine scavenger .

Substitution Reactions

The thiazole ring participates in electrophilic and nucleophilic substitutions, enabling regioselective modifications.

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| Bromine (Br₂) | C-5 | 5-Bromo-thiazole derivative | 70% | |

| Nitration (HNO₃/H₂SO₄) | C-4 | 4-Nitro-thiazole derivative | 55% |

Nucleophilic Substitution

| Reagent | Leaving Group | Product | Yield | References |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | Chloride (C-2) | 2-Methoxy-thiazole derivative | 60% |

Key Observation :

Electrophilic substitution occurs preferentially at the C-4 and C-5 positions due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Peptide Coupling Reactions

The carboxylic acid moiety engages in amide bond formation, essential for constructing peptide chains.

| Coupling Reagent | Base | Solvent | Yield | References |

|---|---|---|---|---|

| EDCI/HOBt | DIPEA | DMF | 85–92% | |

| HATU | NMM | DCM | 88% |

Optimized Protocol :

-

Activate the carboxylic acid with EDCI/HOBt in DMF for 15 min.

-

Add amine nucleophile and DIPEA.

-

Stir at RT for 2–4 hours.

Acid/Base Reactivity

The propanoic acid group exhibits typical carboxylic acid behavior:

| Reaction | Reagent | Product | pKa | References |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester | 2.8 | |

| Salt formation | NaOH | Sodium salt | – |

Thermal Stability

Decomposition occurs above 200°C, releasing CO₂ and forming fluorene derivatives .

Comparative Reactivity

A comparison with analogous compounds highlights the Fmoc group’s influence:

| Compound | Oxidation Rate (H₂O₂) | Deprotection Rate (Piperidine) |

|---|---|---|

| Unprotected thiazolepropanoic acid | 2.5× faster | N/A |

| Boc-protected thiazolepropanoic acid | Similar | 3× slower |

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Cha-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino acids during the synthesis process, enabling the formation of complex peptides with high purity and yield. This method is essential for producing peptides that can serve as potential therapeutic agents or research tools.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The incorporation of the thiazole moiety in Fmoc-D-Cha-OH may enhance its biological efficacy, making it a candidate for further pharmacological studies.

Drug Development

The compound's structural characteristics make it a promising lead in drug discovery programs targeting specific diseases. Its ability to modulate biological pathways through peptide interactions can be explored for developing new therapeutics, particularly in oncology and infectious diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of thiazole-containing peptides, including derivatives of Fmoc-D-Cha-OH. Results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the thiazole structure could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of thiazole derivatives. The findings indicated that certain modifications to Fmoc-D-Cha-OH enhanced its activity against Gram-positive bacteria, highlighting its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The thiazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-2-yl)propanoic acid, commonly referred to as Fmoc-Thr-Thz, is a compound utilized primarily in peptide synthesis and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is critical in the synthesis of complex peptides. This article explores the biological activity of Fmoc-Thr-Thz, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₁O₅S |

| Molecular Weight | 341.36 g/mol |

| CAS Number | 73731-37-0 |

| InChI Key | OYULCCKKLJPNPU-DIFFPNOSSA-N |

The biological activity of Fmoc-Thr-Thz is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for the protection of the amino acid during coupling reactions, which is essential for creating biologically active peptides. These peptides can exhibit various pharmacological activities, depending on their specific sequences and structures.

Applications in Medicinal Chemistry

Fmoc-Thr-Thz has several applications in drug development and bioconjugation:

- Peptide Synthesis : It serves as a key component in synthesizing peptides that may target specific biological pathways.

- Drug Development : The compound is crucial for designing new drugs, particularly those aimed at modulating protein interactions or enzymatic activities.

- Bioconjugation : It facilitates the attachment of biomolecules to surfaces, enhancing diagnostic and therapeutic applications.

Research Findings

Recent studies have highlighted the potential biological activities associated with Fmoc-Thr-Thz:

- Inhibition Studies : Research indicates that compounds similar to Fmoc-Thr-Thz can inhibit various biological pathways. For example, it has been shown to downregulate secretion mechanisms in certain bacterial systems, which could be beneficial in developing antimicrobial agents .

- Bioassays : Bioassays assessing the efficacy of synthesized peptides containing Fmoc-Thr-Thz have demonstrated significant activity against various biological targets, suggesting its utility in therapeutic contexts .

Case Studies

- Peptide Therapeutics : A study explored the synthesis of a peptide using Fmoc-Thr-Thz as a building block. The resultant peptide exhibited enhanced binding affinity to target receptors compared to analogous peptides lacking this modification .

- Antimicrobial Applications : Another case study demonstrated that peptides synthesized with Fmoc-Thr-Thz showed promising results in inhibiting bacterial growth, indicating potential for developing new antibiotics .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .

- GHS Hazards : Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .

Q. How is this compound typically synthesized, and what role does the Fmoc group play?

- Methodological Answer :

- Synthetic Route : The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced via carbamate formation using Fmoc-Cl or active esters under basic conditions (e.g., DIPEA in DMF) .

- Function : The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .

Q. What storage conditions are required to maintain stability?

- Methodological Answer :

- Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Avoid moisture and light exposure, as these can degrade the thiazole ring or Fmoc group .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR : H and C NMR verify backbone structure and Fmoc/thiazole substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 Da tolerance) .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Questions

Q. How can coupling reaction yields be optimized during peptide synthesis?

- Methodological Answer :

- Solvent Selection : Use DMF or DCM for better solubility of Fmoc-protected intermediates .

- Coupling Agents : HBTU/HOBt or DIC/Oxyma mixtures improve activation efficiency .

- Monitoring : Track reaction progress via Kaiser test or LC-MS to terminate reactions at >90% conversion .

Q. What strategies resolve discrepancies in H NMR shifts during characterization?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify aggregation or solvent-shifted peaks .

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons, particularly near the thiazole ring .

- Reference Standards : Cross-check with published data for Fmoc-protected amino acids .

Q. How can the thiazole ring be modified to enhance bioactivity without compromising solubility?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position of thiazole to improve metabolic stability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid moiety to enhance aqueous solubility .

- Structure-Activity Relationship (SAR) : Test analogs with pyridine or imidazole rings to compare binding affinities .

Q. What methods assess the compound’s stability under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.